4-Methyltestosterone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

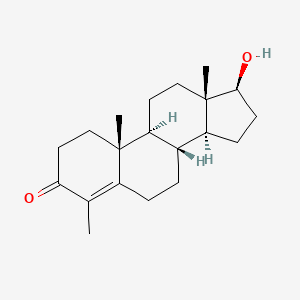

La 4-metiltestosterona, también conocida como 17α-metiltestosterona o 17α-metilandrost-4-en-17β-ol-3-ona, es un andrógeno sintético y un esteroide anabólico. Se sintetizó por primera vez en 1935 y se introdujo para uso médico en 1936. Este compuesto se utiliza principalmente en el tratamiento de niveles bajos de testosterona en los hombres, la pubertad tardía en los niños y ciertos tipos de cáncer de mama en las mujeres .

Métodos De Preparación

La 4-metiltestosterona se sintetiza a partir de la androstenediona mediante una serie de reacciones químicas. El proceso implica:

Reacción de protección del grupo cetona en la posición 3: La androstenediona se somete a una reacción de protección del grupo cetona.

Reacción de adición de Grignard: La androstenediona protegida se somete a una reacción de adición de Grignard.

Desprotección del grupo cetona en la posición 3: Se desprotege el grupo cetona.

Reacción de hidrólisis en la posición 17: Finalmente, una reacción de hidrólisis en la posición 17 produce 4-metiltestosterona.

Este método se caracteriza por su alta selectividad de reacción, seguridad operativa, simplicidad y rentabilidad, lo que lo hace adecuado para la producción a escala industrial .

Análisis De Reacciones Químicas

La 4-metiltestosterona experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar enlaces dobles 1,2- o 6,7-.

Reducción: Se pueden reducir el enlace doble 4,5 y el grupo 3-oxo.

Sustitución: La hidroxilación puede ocurrir en las posiciones 2, 4, 6, 11 o 20.

Epimerización: Esto puede ocurrir en la posición 17.

Reordenamiento: El anillo D se puede reordenar.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y agentes hidroxilantes. Los principales productos formados a partir de estas reacciones incluyen varios metabolitos hidroxilados y reducidos .

Aplicaciones Científicas De Investigación

Medical Applications

1. Hormone Replacement Therapy

4-Methyltestosterone is primarily used in hormone replacement therapy for men with testosterone deficiency, particularly in cases of hypogonadism. It helps restore testosterone levels to alleviate symptoms such as fatigue, reduced libido, and muscle weakness. Typical dosages range from 10 to 50 mg per day for men .

2. Treatment of Delayed Puberty

In adolescent males experiencing delayed puberty, this compound can stimulate the development of secondary sexual characteristics. The treatment duration and dosage are tailored based on individual assessments .

3. Management of Breast Cancer

In women, this compound has been employed in the treatment of advanced breast cancer, particularly in cases where other therapies have failed. Higher doses (50 to 200 mg per day) may be used, but they carry a risk of severe virilization effects .

4. Treatment of Impotence

Research has indicated that this compound may be effective in treating impotence associated with low testosterone levels. However, studies have shown mixed results regarding its efficacy, with only a small percentage of patients reporting significant improvement .

5. Hereditary Angioedema

A double-blind study demonstrated that this compound can significantly reduce the frequency of attacks in patients with hereditary angioedema. The mean serum C4 protein level increased during treatment, indicating a beneficial effect on the condition .

Non-Medical Applications

1. Performance Enhancement

While less common than other anabolic steroids, this compound is sometimes used by athletes and bodybuilders to enhance physical performance and muscle mass. However, its use is controversial due to potential health risks and legal implications in competitive sports .

Dosage Guidelines for Medical Uses

| Condition | Typical Dosage (mg/day) | Notes |

|---|---|---|

| Hypogonadism | 10 - 50 | Adjusted based on patient response |

| Delayed Puberty | Varies | Individualized treatment |

| Advanced Breast Cancer | 50 - 200 | Risk of virilization at higher doses |

| Impotence | Varies | Limited effectiveness reported |

| Hereditary Angioedema | 10 | Significant reduction in attack frequency |

Case Study Summary

- Hypogonadal Impotence Study : Out of 22 participants treated with oral this compound, only 9% reported complete recovery of sexual function after one month, indicating limited effectiveness overall .

- Hereditary Angioedema Study : In a cohort of four patients, the frequency of attacks decreased from 19 during placebo administration to four during treatment with this compound over several months (P < 0.001) .

Mecanismo De Acción

La 4-metiltestosterona ejerce sus efectos uniéndose a los receptores de andrógenos en los tejidos diana. Esta unión activa el receptor de andrógenos, que luego se transloca al núcleo y se une a secuencias específicas de ADN, lo que lleva a la transcripción de genes sensibles a los andrógenos. Estos genes están involucrados en el desarrollo y el mantenimiento de las características sexuales secundarias masculinas y otros procesos fisiológicos .

Comparación Con Compuestos Similares

La 4-metiltestosterona es similar a otros esteroides anabólicos como la testosterona, la metandienona y la oxandrolona. Es única debido a la presencia de un grupo metilo en la posición C17α, lo que mejora su biodisponibilidad oral y resistencia al metabolismo hepático . Esto la hace más eficaz para la administración oral en comparación con otros esteroides anabólicos.

Compuestos similares incluyen:

- Testosterona

- Metandienona

- Oxandrolona

- Metil-1-testosterona

En conclusión, la 4-metiltestosterona es un compuesto versátil con aplicaciones significativas en medicina, investigación e industria. Su estructura química y propiedades únicas la convierten en una herramienta valiosa en varios contextos científicos y clínicos.

Propiedades

Número CAS |

795-83-5 |

|---|---|

Fórmula molecular |

C20H30O2 |

Peso molecular |

302.5 g/mol |

Nombre IUPAC |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-4,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H30O2/c1-12-14-5-4-13-15-6-7-18(22)20(15,3)10-8-16(13)19(14,2)11-9-17(12)21/h13,15-16,18,22H,4-11H2,1-3H3/t13-,15-,16-,18-,19-,20-/m0/s1 |

Clave InChI |

RSOKUNXLBOCFIH-INAMJSSCSA-N |

SMILES |

CC1=C2CCC3C4CCC(C4(CCC3C2(CCC1=O)C)C)O |

SMILES isomérico |

CC1=C2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CCC1=O)C)C)O |

SMILES canónico |

CC1=C2CCC3C4CCC(C4(CCC3C2(CCC1=O)C)C)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.